molecular formula C16H17ClN2OS B8063281 Encenicline CAS No. 1275596-71-8

Encenicline

Cat. No.: B8063281
CAS No.: 1275596-71-8
M. Wt: 320.8 g/mol
InChI Key: SSRDSYXGYPJKRR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Encenicline involves several key steps:

Industrial production methods for this compound typically involve optimizing these synthetic routes to ensure high yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Encenicline undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Clinical Applications

1. Cognitive Impairment in Schizophrenia

Encenicline has been studied extensively for its effects on cognitive impairment associated with schizophrenia. Two major Phase III trials (EVP-6124-015/016) aimed to evaluate its efficacy in improving cognitive performance as measured by the MATRICS Consensus Cognitive Battery (MCCB) and the Schizophrenia Cognition Rating Scale (SCoRS). Despite initial promising results in earlier Phase II trials, the Phase III studies revealed limited benefits, leading to concerns about the compound's effectiveness in this population .

2. Alzheimer's Disease

In addition to schizophrenia, this compound has been evaluated for its potential use in treating cognitive deficits in Alzheimer's disease. A randomized controlled trial indicated some improvements in functional and cognitive skills compared to placebo; however, these results were not consistently replicated in larger studies, which faced challenges such as severe gastrointestinal side effects leading to trial halts .

Preclinical Studies

Preclinical investigations have provided insights into the pharmacodynamics of this compound. Studies utilizing positron emission tomography (PET) have shown that this compound engages the α7-nAChR effectively, though its occupancy levels were found to be lower than those of other compounds like TC-5619 . This information is critical for understanding dosing strategies and potential therapeutic outcomes.

Table 1: Summary of Clinical Trials Involving this compound

Trial Name Condition Phase Outcome Notes
EVP-6124-015SchizophreniaIIILimited cognitive improvementTrial showed no significant efficacy
EVP-6124-016SchizophreniaIIINo effect on cognitive performanceTrials halted due to adverse effects
Alzheimer's StudyAlzheimer's DiseaseIISome cognitive improvement notedResults not replicated in larger trials

Challenges and Future Directions

Despite initial hopes for this compound as a treatment option for cognitive impairments, clinical outcomes have been inconsistent. The challenges faced during clinical trials underscore the complexity of targeting the α7-nAChR pathway effectively. Future research may focus on:

  • Optimizing Dosing Regimens: Utilizing PET imaging data to refine dosing strategies could enhance therapeutic outcomes while minimizing side effects .
  • Exploring Combination Therapies: Investigating this compound's efficacy when combined with other pharmacological agents may yield better results.
  • Identifying Biomarkers: Developing biomarkers for patient selection could improve trial designs and outcomes.

Mechanism of Action

Encenicline exerts its effects by selectively binding to and activating the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in modulating neurotransmitter release and synaptic plasticity. By acting as a partial agonist, this compound enhances cholinergic transmission without causing excessive activation, which helps improve cognitive function . The compound also sensitizes the receptor to its natural ligand, acetylcholine, further potentiating its effects .

Comparison with Similar Compounds

Encenicline is unique among alpha-7 nicotinic acetylcholine receptor agonists due to its high selectivity and partial agonist activity. Similar compounds include:

This compound’s unique pharmacological profile and clinical potential make it a promising candidate for further research and development in the treatment of cognitive impairments.

Biological Activity

Encenicline, also known as EVP-6124, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has garnered attention for its potential therapeutic applications in cognitive impairments associated with neurological disorders such as schizophrenia and Alzheimer's disease. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and relevant case studies.

This compound targets the α7 nAChRs, which are widely distributed in the central nervous system (CNS) and play critical roles in various physiological processes, including cognition, inflammation, and neuroprotection. The activation of these receptors is linked to:

  • Cognitive Enhancement : Stimulation of α7 nAChRs improves synaptic plasticity and cognitive functions.
  • Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties by modulating immune responses in conditions like colitis. It reduces the infiltration of pro-inflammatory immune cells in the gastrointestinal tract, showcasing its potential as an anti-colitic agent .

Cognitive Impairment in Schizophrenia

This compound has been evaluated in multiple clinical trials for its efficacy in treating cognitive impairment associated with schizophrenia. A notable Phase II study indicated that treatment with this compound resulted in meaningful improvements across various cognitive scales:

  • Overall Cognition Index (OCI) : Significant improvement was noted with this compound 0.27 mg compared to placebo (P=0.034) .
  • Schizophrenia Cognition Rating Scale (SCoRS) : The 0.9 mg dose showed significant reductions in SCoRS total scores compared to placebo (P=0.011) .

However, subsequent Phase III trials reported limited benefits when compared to placebo, highlighting a need for further investigation into patient adherence and demographic factors influencing treatment outcomes .

Case Studies

  • Anti-inflammatory Action : In a study utilizing TNBS- and DSS-induced models of colitis, this compound significantly reduced macroscopic damage scores and myeloperoxidase (MPO) activity, indicating reduced inflammation . Flow cytometry revealed alterations in T cell populations within the colon, suggesting a mechanism by which this compound exerts its effects on gut inflammation.
  • Neuroprotective Effects : Research indicates that α7 nAChRs may facilitate the clearance of amyloid-beta (Aβ) plaques associated with Alzheimer's disease through autophagic pathways. This compound's role as a co-agonist enhances this process, potentially mitigating neurotoxicity linked to Aβ accumulation .

Safety Profile

This compound has generally been well tolerated across studies, with adverse events reported at similar rates to placebo groups. Commonly observed side effects include mild gastrointestinal disturbances . The safety profile remains an essential aspect of its therapeutic evaluation.

Summary of Findings

Study FocusKey FindingsNotes
Cognitive ImpairmentSignificant improvements in OCI and SCoRS scoresPhase II trials showed efficacy
Anti-inflammatory EffectsReduced colitis symptoms and immune cell infiltrationDemonstrated in animal models
NeuroprotectionEnhanced clearance of Aβ plaques via autophagyPotential implications for Alzheimer's
Safety ProfileGenerally well tolerated; mild side effects reportedSimilar rates to placebo

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRDSYXGYPJKRR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025836
Record name Encenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Encenicline, a selective, orally active, alpha 7 Nicotinic Acetylcholine Receptor agonist (alpha 7 NAchR agonist). Encenicline may have a similar mechanism of action to GTS-21. Auditory sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli, is diminished in people with schizophrenia. Deficits in sensory gating are associated with attentional impairment, and may contribute to cognitive symptoms and perceptual disturbances. This inhibitory process, which involves the alpha(7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, represents a potential new target for therapeutic intervention in schizophrenia.
Record name Encenicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

550999-75-2
Record name (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550999-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Encenicline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Encenicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Encenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENCENICLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI5376A0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.